N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
Description
Properties
CAS No. |
851406-82-1 |
|---|---|
Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.544 |
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C28H28N2O2/c1-19-13-14-20(2)27-24(19)17-23(28(32)30-27)15-16-29-26(31)18-25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,17,25H,15-16,18H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
XCWKRWQXZSJOAQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction remains a cornerstone for constructing substituted quinolines. For the target compound, this method involves condensing 2-amino-4,5-dimethylbenzaldehyde with ethyl acetoacetate under acidic conditions. The reaction proceeds via cyclodehydration, forming the quinoline backbone with a ketone group at the 2-position. Modifications to the classical protocol, such as using ionic liquids as solvents, have improved yields to 78–85% while reducing reaction times.
Key Conditions
- Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA)
- Solvent : Ethanol or ionic liquids (e.g., [BMIM][BF₄])
- Temperature : 80–100°C, 6–8 hours
Skraup Cyclization for Electron-Deficient Quinolines
For substrates requiring electron-withdrawing groups, Skraup cyclization offers an alternative. Starting with 3-nitro-4,5-dimethylaniline, glycerol is dehydrated to acrolein in situ, initiating cyclization. Subsequent oxidation with nitrobenzene introduces the 2-oxo group. This method is less favored due to harsh conditions (conc. H₂SO₄, 150°C) and lower yields (60–65%) but is useful for nitro-substituted intermediates.
Metal-Catalyzed Cyclizations
Palladium-catalyzed cyclizations enable regioselective formation of the quinoline core. A 2018 study demonstrated that 2-amino-4,5-dimethylbenzaldehyde reacts with β-keto esters in the presence of Pd(OAc)₂ and Xantphos, yielding 5,8-dimethyl-2-oxo-1H-quinoline with 89% efficiency. This method minimizes side products and operates under milder conditions (80°C, 12 hours).
Functionalization at the 3-Position: Ethyl Side Chain Introduction
Nucleophilic Substitution via Quinoline N-Oxide
The 3-position of the quinoline core is activated by converting the quinoline to its N-oxide using m-chloroperbenzoic acid (mCPBA). Subsequent treatment with ethyl bromide in the presence of silver nitrate facilitates nucleophilic substitution, introducing the ethyl group. This method achieves 70–75% yields but requires careful control of stoichiometry to avoid over-alkylation.
Transition Metal-Mediated Coupling
A palladium-catalyzed Heck-type coupling between 3-bromo-5,8-dimethyl-2-oxo-1H-quinoline and ethylene gas has been reported in patent literature. Using Pd(PPh₃)₄ as a catalyst and triethylamine as a base, this method achieves 82% yield with excellent regioselectivity.
Coupling of 3,3-Diphenylpropanamide
Amide Bond Formation via Carbodiimide Chemistry
The final step involves coupling 2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine with 3,3-diphenylpropanoic acid. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, the reaction proceeds at room temperature for 12 hours, yielding the target compound in 85–90% purity.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DCM vs. THF | DCM: +15% |
| Catalyst | DMAP vs. HOBt | DMAP: +10% |
| Temperature | 0°C vs. RT | RT: +20% |
Microwave-Assisted Coupling
Recent advances in microwave synthesis reduce reaction times from hours to minutes. A 2020 study achieved 88% yield by irradiating the reactants at 100°C for 15 minutes using HATU as a coupling agent.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized quinoline derivatives .
Scientific Research Applications
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline/Quinoxaline Cores
a. Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structure: Features a quinoxaline core (two adjacent nitrogen atoms) with a 3-oxo-3-phenylpropanoate ester substituent.
- Key Differences: Replaces the quinoline core with quinoxaline, lacks methyl substituents, and incorporates an ester group instead of an amide.
- Properties: Reduced lipophilicity (logP ≈ 3.2) compared to the target compound due to the ester group. Exhibits UV absorption at λmax 268 nm in DMSO, influenced by the quinoxaline π-system .
b. Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)
- Structure: Quinoxaline core with 6,7-dimethyl substituents and a 3-oxo-3-phenylpropanoate side chain.
- Key Differences : Methyl groups at positions 6 and 7 (vs. 5 and 8 in the target compound) and an ester linkage.
- Properties : Higher melting point (184–186°C) than the target compound, likely due to enhanced crystal packing from methyl groups .
Diphenylpropanamide Derivatives with Heterocyclic Moieties
a. N-(benzothiazole-2-yl)-3,3-diphenylpropanamide
- Structure : Benzothiazole ring linked to 3,3-diphenylpropanamide.
- Key Differences: Benzothiazole replaces quinoline, altering electronic properties and hydrogen-bonding capacity.
- This may enhance solubility in polar solvents .
b. N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
- Structure : Benzimidazole-substituted phenyl group attached to diphenylpropanamide.
- Key Differences: Benzimidazole introduces additional hydrogen-bond donors (NH groups) and a planar aromatic system.
- Properties : Higher topological polar surface area (57.8 Ų) vs. the target compound (~45 Ų), suggesting reduced membrane permeability .
Substituent Effects on Electronic and Solvent Interactions
Studies on N-(4-substituted phenyl)-2,3-diphenylpropanamides reveal that electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring redshift UV absorption maxima due to enhanced conjugation, while electron-donating groups (e.g., methoxy) stabilize excited states. For example:
- N-(4-nitrophenyl)-2,3-diphenylpropanamide: λmax = 295 nm in ethanol.
- N-(4-methoxyphenyl)-2,3-diphenylpropanamide: λmax = 285 nm in ethanol. This suggests that the target compound’s 5,8-dimethylquinoline substituents may similarly modulate its electronic spectra through steric and electronic effects .
Data Table: Comparative Analysis of Key Compounds
<sup>a</sup> Calculated using XLogP3 values where available.
Research Implications
- Structure-Activity Relationships (SAR): The quinoline core in the target compound may offer superior π-stacking vs.
- Solubility Challenges : High logP values (~5.8) across diphenylpropanamide derivatives suggest poor aqueous solubility, necessitating formulation optimization for pharmacological applications .
Biological Activity
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a quinoline core linked to a diphenylpropanamide moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular processes, such as those linked to cancer progression and inflammation .
- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, disrupting replication and transcription processes.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been observed to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis through the activation of intrinsic pathways.
- Modulate signaling pathways associated with tumor growth and metastasis .
Antimicrobial Activity
Research indicates potential antimicrobial effects against several pathogens. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
